

Application Notes: Fluorescent Labeling of Proteins with Fluorescein-PEG3-Amine

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Compound of Interest

Compound Name: *Fluorescein-PEG3-Amine*

Cat. No.: *B607473*

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Introduction

Fluorescent labeling of proteins is a fundamental technique for elucidating biological structure, function, and interactions.[1] **Fluorescein-PEG3-Amine** is a versatile fluorescent probe that combines the bright, green fluorescence of fluorescein with a hydrophilic 3-unit polyethylene glycol (PEG) spacer, terminating in a primary amine.[2][3] The fluorescein moiety provides excellent fluorescent properties, while the PEG spacer enhances solubility in aqueous buffers and minimizes steric hindrance between the dye and the biomolecule, preserving protein function.[2][3]

Unlike more common amine-reactive dyes (e.g., NHS esters or isothiocyanates) that label lysine residues, **Fluorescein-PEG3-Amine** possesses a terminal primary amine.[4][5] This functional group makes it ideal for conjugation to carboxyl groups (present on aspartic acid and glutamic acid residues, or at the C-terminus of a protein) using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). This chemistry provides an alternative labeling strategy, particularly for proteins where lysine modification is undesirable or would impair function.

These application notes provide a detailed protocol for the covalent labeling of proteins with **Fluorescein-PEG3-Amine** using EDC-mediated chemistry.

Physicochemical & Reaction Data Summary

All quantitative data for the reagent and recommended experimental parameters are summarized in the table below for easy reference.

Parameter	Value / Recommendation	Source
Reagent Properties		
Chemical Name	Fluorescein-PEG3-Amine	[6]
CAS Number	1807539-04-3	[6]
Molecular Weight (MW)	581.64 g/mol	[3][6]
Excitation Maximum (λ_{ex})	~494 nm	[2][3]
Emission Maximum (λ_{em})	~517-521 nm	[2][3]
Reaction Conditions		
Protein Concentration	2-10 mg/mL	[4][7]
Activation Buffer	MES (or similar), pH 4.7 - 6.0	
Conjugation Buffer	PBS or Borate Buffer, pH 7.2 - 8.5	[8]
Molar Ratio (Protein:EDC:Sulfo-NHS)	1 : 100 : 200 (starting point, requires optimization)	
Molar Ratio (Protein:Dye)	1 : 10 to 1 : 20 (starting point, requires optimization)	[4]
Reaction Time	2-4 hours at Room Temperature or Overnight at 4°C	[9]
Quenching Reagent	Hydroxylamine or Tris buffer	[10]
Characterization		
Fluorescein Extinction Coefficient (ϵ) at ~494 nm	~75,000 cm ⁻¹ M ⁻¹	
Absorbance Correction Factor (CF ₂₈₀)	~0.3 (A ₂₈₀ of dye / A _{max} of dye)	

Detailed Experimental Protocol

This protocol describes the labeling of a protein via its carboxyl groups. It is optimized for approximately 1-5 mg of a typical protein like an IgG antibody and should be optimized for other proteins.

Required Materials and Reagents

- Protein: 1-5 mg of purified protein in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, 0.9% NaCl, pH 4.7).
- **Fluorescein-PEG3-Amine**: (MW ~581.64)
- Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) and Sulfo-NHS (N-hydroxysulfosuccinimide).
- Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[\[11\]](#)
- Buffers:
 - Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.9% NaCl, pH 4.7.
 - Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
 - Quenching Buffer: 1.0 M Tris-HCl, pH 8.5.
- Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing appropriate for the protein's molecular weight.[\[11\]](#)[\[12\]](#)

Step-by-Step Labeling Procedure

Step 1: Protein and Dye Preparation

- Prepare the protein solution to a concentration of 2-10 mg/mL in Activation Buffer. If the protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged into the Activation Buffer via dialysis or a desalting column.[\[7\]](#)[\[13\]](#)
- Immediately before use, prepare a 10 mg/mL stock solution of **Fluorescein-PEG3-Amine** in anhydrous DMSO.[\[11\]](#)

- Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents hydrolyze quickly and must be prepared fresh.

Step 2: Activation of Protein Carboxyl Groups

- Add the required amount of EDC and Sulfo-NHS stock solutions to the protein solution. A starting molar excess of 100-fold EDC and 200-fold Sulfo-NHS over the protein is recommended.
- Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

Step 3: Conjugation with **Fluorescein-PEG3-Amine**

- Add the calculated volume of the **Fluorescein-PEG3-Amine** stock solution to the activated protein solution. A 10 to 20-fold molar excess of the dye over the protein is a good starting point.[\[4\]](#)
- Adjust the reaction pH to 7.2-7.5 by adding the Conjugation Buffer (e.g., PBS).
- Incubate the reaction for 2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed overnight at 4°C.[\[9\]](#)

Step 4: Quenching the Reaction

- Stop the reaction by adding the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
- Incubate for an additional 30-60 minutes at room temperature to ensure all unreacted dye and crosslinkers are hydrolyzed or quenched.

Step 5: Purification of the Labeled Protein

- Remove the unreacted dye and reaction byproducts by passing the solution over a size-exclusion chromatography (desalting) column.[\[12\]](#)
- Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).

- Apply the reaction mixture to the column. The labeled protein will elute first as a colored band, followed by the smaller, unreacted dye molecules.[12]
- Collect the fractions containing the labeled protein.
- Store the purified, labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[14]

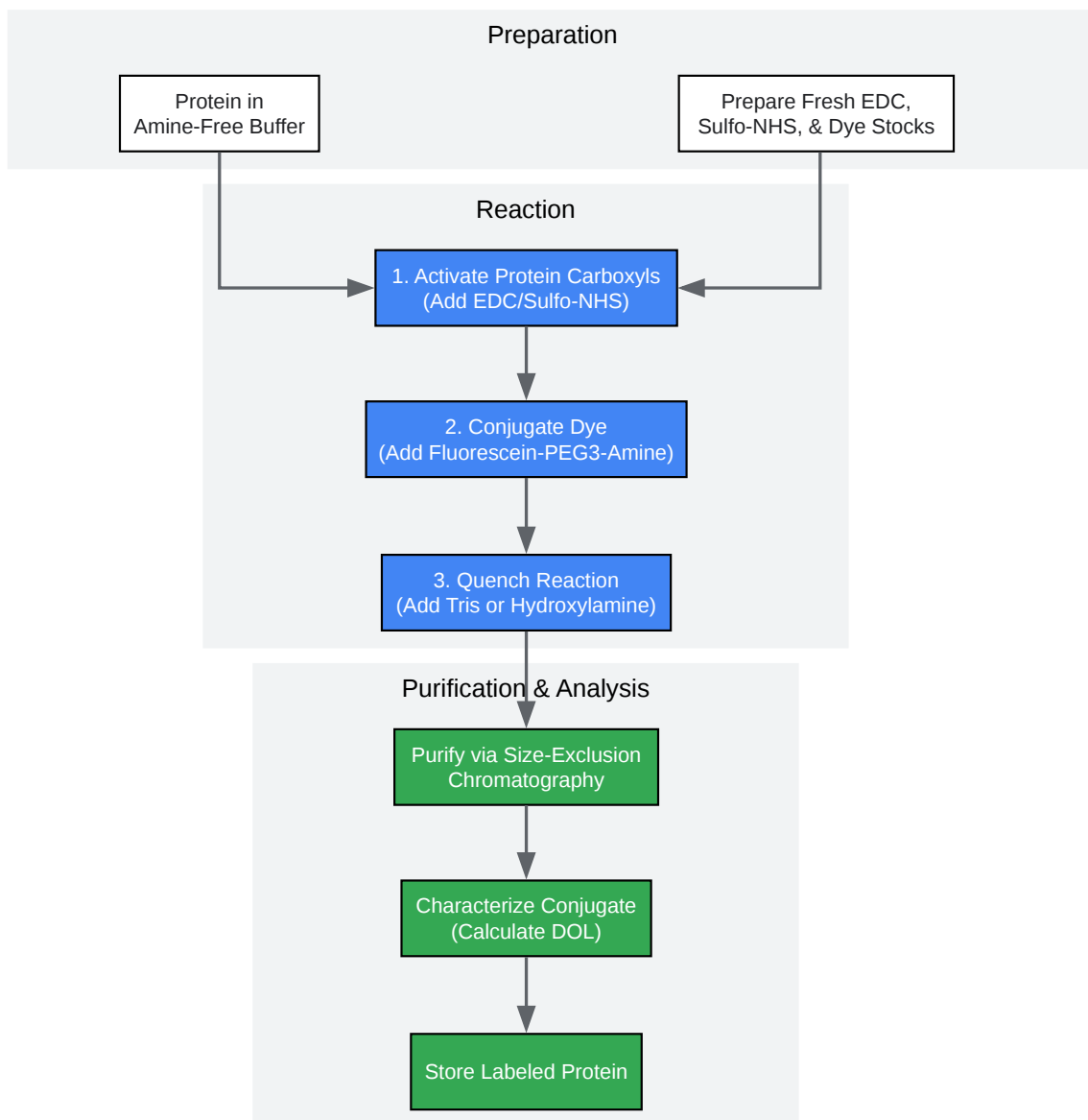
Characterization of Labeled Protein

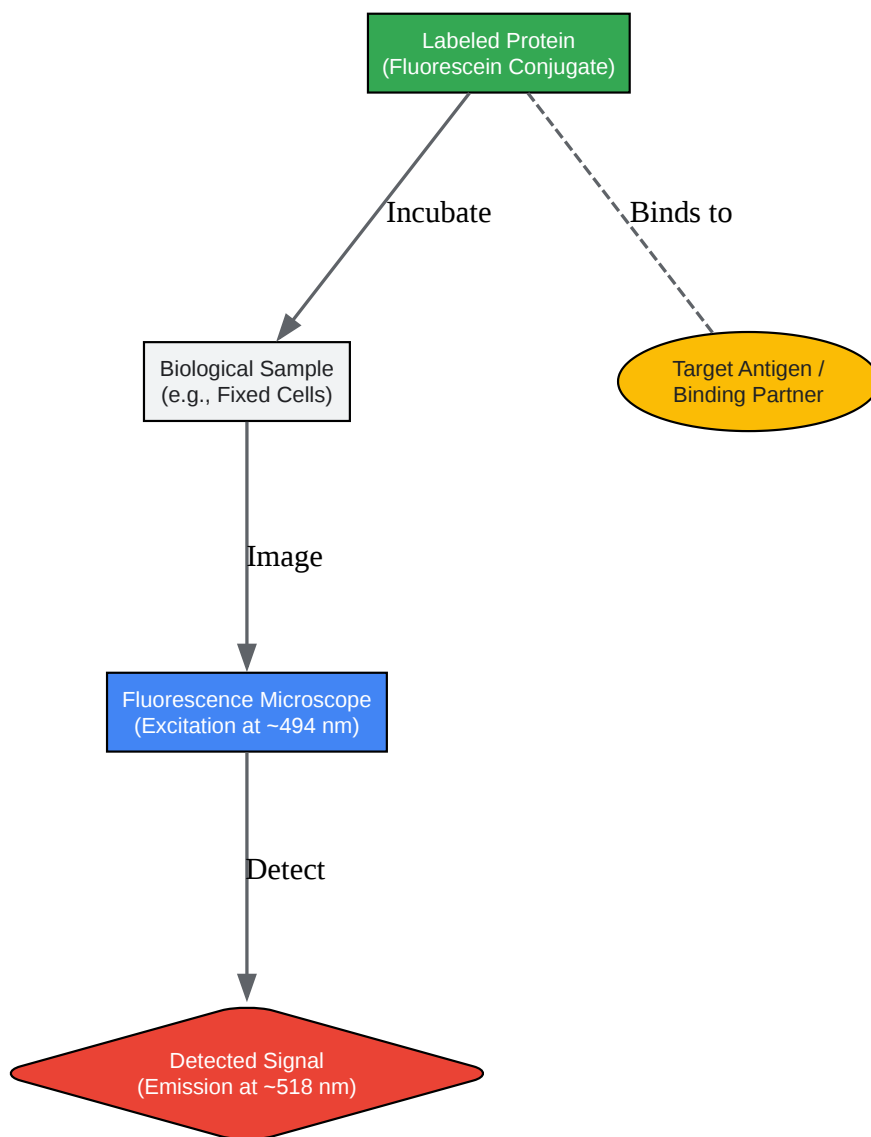
The degree of labeling (DOL), or the average number of dye molecules per protein molecule, must be determined.

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and ~494 nm (A_{\max} for fluorescein) using a spectrophotometer.[8]
- Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
 - Protein Conc. (M) = $[A_{280} - (A_{\max} \times CF_{280})] / \epsilon_{\text{protein}}$ (Where CF_{280} is the correction factor and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm).
- Calculate the dye concentration:
 - Dye Conc. (M) = $A_{\max} / \epsilon_{\text{dye}}$ (Where ϵ_{dye} for fluorescein is $\sim 75,000 \text{ cm}^{-1}\text{M}^{-1}$ at 494 nm).
- Calculate the Degree of Labeling:
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

Visualized Workflows and Applications

Diagrams generated using Graphviz provide clear visual representations of the experimental process and potential applications.





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